(4E)-4-(4-butoxybenzylidene)-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4E)-4-[(4-BUTOXYPHENYL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butoxyphenyl group, a naphthyl group, and an oxazol-5-one ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-BUTOXYPHENYL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-butoxybenzaldehyde with 2-naphthylamine to form an intermediate Schiff base. This intermediate is then cyclized with an appropriate reagent, such as acetic anhydride, to form the oxazol-5-one ring under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-BUTOXYPHENYL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Scientific Research Applications
(4E)-4-[(4-BUTOXYPHENYL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-BUTOXYPHENYL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Dichloroaniline: Known for its use in the production of dyes and herbicides.
Uniqueness
(4E)-4-[(4-BUTOXYPHENYL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds, its complex structure allows for a broader range of reactions and applications, making it a versatile and valuable compound in scientific research.
Properties
Molecular Formula |
C24H21NO3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxyphenyl)methylidene]-2-naphthalen-1-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H21NO3/c1-2-3-15-27-19-13-11-17(12-14-19)16-22-24(26)28-23(25-22)21-10-6-8-18-7-4-5-9-20(18)21/h4-14,16H,2-3,15H2,1H3/b22-16+ |
InChI Key |
SEFNWHLHZUKIJU-CJLVFECKSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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